チオシアン酸グアニジン

概要

説明

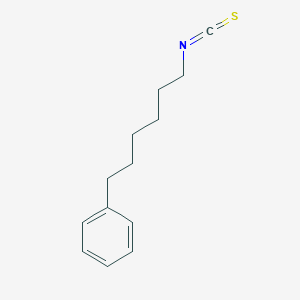

チオシアン酸グアニジン、別名グアニジニウムチオシアン酸は、化学式C₂H₆N₄Sで表される化合物です。分子生物学では、水素結合を破壊し、タンパク質や核酸を変性させるカオトロピック剤として広く用いられています。 この化合物は、特に細胞からDNAとRNAを抽出する際に重要であり、様々な生化学および分子生物学のプロトコルにおいて重要な構成要素となっています .

2. 製法

合成経路と反応条件: チオシアン酸グアニジンは、いくつかの方法で合成することができます。

炭酸グアニジニウムとチオシアン酸アンモニウムの反応: この方法は、炭酸グアニジニウムとチオシアン酸アンモニウムを加熱することを含みます。

チオシアン酸アンモニウムまたはチオ尿素の熱分解: この方法は、チオシアン酸アンモニウムまたはチオ尿素を180℃に加熱することを含みます.

工業生産方法: 工業的には、チオシアン酸グアニジンは、上記の反応を制御された条件下で行う大型の化学反応器を用いて生産され、製品の高収率と高純度が確保されます。

反応の種類:

酸化と還元: チオシアン酸グアニジンは酸化と還元の反応を起こすことができますが、通常のラボ設定ではあまり一般的ではありません。

置換反応: チオシアン酸基が他の官能基に置き換わる置換反応に関与することができます。

一般的な試薬と条件:

酸化剤: 過酸化水素や過マンガン酸カリウムなど。

還元剤: 水素化ホウ素ナトリウムなど。

置換試薬: ハロゲン化アルキルやアシルクロリドなど。

主な生成物:

酸化生成物: グアニジンの様々な酸化型が含まれます。

還元生成物: グアニジンの還元型が含まれます。

置換生成物: 置換されたグアニジン誘導体を含む.

科学的研究の応用

チオシアン酸グアニジンは、科学研究において幅広い用途を持っています。

化学: タンパク質や核酸を変性させるカオトロピック剤として使用されます。

生物学: 細胞からDNAとRNAを抽出する際に不可欠であり、特にポリメラーゼ連鎖反応(PCR)やその他の分子生物学技術のためのサンプル調製に使用されます。

医学: COVID-19検査キットなど、ウイルスRNAの検出のための診断キットに使用されています。

作用機序

チオシアン酸グアニジンは、タンパク質や核酸内の水素結合を破壊することで効果を発揮します。この変性プロセスは、核酸の抽出にとって重要であり、細胞マトリックスからDNAとRNAを放出するのに役立ちます。 この化合物はカオトロピック剤として作用し、水やその他の水素結合ネットワークの構造を破壊し、生体分子の天然のコンフォメーションを不安定にします .

類似化合物:

塩酸グアニジン: タンパク質の変性に使用されるもう1つのカオトロピック剤です。

尿素: タンパク質の変性や可溶化によく使用されます。

ドデシル硫酸ナトリウム(SDS): タンパク質を変性させるために使用される陰イオン性界面活性剤です。

比較:

チオシアン酸グアニジンと塩酸グアニジン: どちらもカオトロピック剤ですが、チオシアン酸グアニジンは水素結合を破壊し、核酸を変性させる効果がより高いです。

チオシアン酸グアニジンと尿素: チオシアン酸グアニジンは、尿素と比較して、タンパク質や核酸を変性させる効果がより強力です。

チオシアン酸グアニジンとドデシル硫酸ナトリウム: どちらもタンパク質の変性に使用されますが、チオシアン酸グアニジンは特に核酸抽出に効果があり、SDSはタンパク質電気泳動でより一般的に使用されます.

チオシアン酸グアニジンは、核酸抽出における高い効率と、様々な生化学的用途におけるカオトロピック剤としての役割で際立っています。

生化学分析

Biochemical Properties

Guanidine Thiocyanate plays a crucial role in biochemical reactions. It is most commonly used as a nucleic acid protector in the extraction of DNA and RNA from cells . It disrupts cell and organelle membranes, facilitating cell lysis and organelle isolation . It also serves as a potent protein denaturant, surpassing guanidine hydrochloride in unfolding proteins .

Cellular Effects

Guanidine Thiocyanate has significant effects on various types of cells and cellular processes. It not only disrupts membranes but also denatures RNase and DNase enzymes, protecting extracted nucleic acids from enzymatic degradation . This disruption of cellular structures and inactivation of enzymes can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Guanidine Thiocyanate involves its interactions with biomolecules at the molecular level. It exerts its effects by interfering with the hydrogen bond network in aqueous solutions, having a destabilizing effect on macromolecules, especially proteins . This denaturing action prevents the activity of RNase and DNase enzymes by denaturing them .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Guanidine Thiocyanate continues to exert its denaturing effects, disrupting cellular structures and inactivating enzymes . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

Guanidine Thiocyanate is not typically involved in metabolic pathways as it is a synthetic compound used in laboratory settings. It can have significant effects on cellular metabolism due to its ability to disrupt cellular structures and inactivate enzymes .

Transport and Distribution

Given its potent denaturing properties, it is likely to be distributed widely within cells following its application, as it disrupts cellular structures and inactivates enzymes .

Subcellular Localization

Given its potent denaturing properties, it is likely to be found throughout the cell following its application, as it disrupts cellular structures and inactivates enzymes .

準備方法

Synthetic Routes and Reaction Conditions: Guanidine thiocyanate can be synthesized through several methods:

Reaction of Guanidinium Carbonate with Ammonium Thiocyanate: This method involves heating guanidinium carbonate with ammonium thiocyanate.

Pyrolysis of Ammonium Thiocyanate or Thiourea: This method involves heating ammonium thiocyanate or thiourea at 180°C.

Industrial Production Methods: In industrial settings, guanidine thiocyanate is produced using large-scale chemical reactors where the above-mentioned reactions are carried out under controlled conditions to ensure high yield and purity of the product.

Types of Reactions:

Oxidation and Reduction: Guanidine thiocyanate can undergo oxidation and reduction reactions, although these are less common in typical laboratory settings.

Substitution Reactions: It can participate in substitution reactions where the thiocyanate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products:

Oxidation Products: Include various oxidized forms of guanidine.

Reduction Products: Include reduced forms of guanidine.

Substitution Products: Include substituted guanidine derivatives.

類似化合物との比較

Guanidine Hydrochloride: Another chaotropic agent used for protein denaturation.

Urea: Commonly used in protein denaturation and solubilization.

Sodium Dodecyl Sulfate (SDS): An anionic detergent used to denature proteins.

Comparison:

Guanidine Thiocyanate vs. Guanidine Hydrochloride: Both are chaotropic agents, but guanidine thiocyanate is more effective in disrupting hydrogen bonds and denaturing nucleic acids.

Guanidine Thiocyanate vs. Urea: Guanidine thiocyanate is more potent in denaturing proteins and nucleic acids compared to urea.

Guanidine Thiocyanate vs. Sodium Dodecyl Sulfate: While both are used for protein denaturation, guanidine thiocyanate is specifically effective in nucleic acid extraction, whereas SDS is more commonly used in protein electrophoresis.

Guanidine thiocyanate stands out due to its high efficiency in nucleic acid extraction and its role as a chaotropic agent in various biochemical applications.

特性

IUPAC Name |

guanidine;thiocyanic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.CHNS/c2-1(3)4;2-1-3/h(H5,2,3,4);3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYYHGLJYGJLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)S.C(=N)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060478 | |

| Record name | Thiocyanic acid, compd. with guanidine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, White crystalline solid; Hygroscopic; [Sigma-Aldrich MSDS] | |

| Record name | Thiocyanic acid, compd. with guanidine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine thiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

593-84-0 | |

| Record name | Guanidine thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine thiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiocyanic acid, compd. with guanidine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiocyanic acid, compd. with guanidine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanidinium thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANIDINE THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GCA2EU297U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does guanidine thiocyanate denature proteins?

A1: Guanidine thiocyanate (GTC) is a chaotropic agent that disrupts the hydrogen bonding network of water molecules. This disruption weakens the hydrophobic interactions that stabilize the folded structure of proteins, leading to their denaturation. [, , , ]

Q2: Does GTC affect the fluorescence properties of proteins?

A3: Yes, GTC can significantly alter the fluorescence properties of proteins. For example, studies on superfolder GFP (sfGFP) revealed that GTC not only affects protein structure but also directly interacts with the chromophore. This interaction triggers a redistribution of sfGFP molecules with neutral and anionic chromophores, ultimately decreasing fluorescence intensity. []

Q3: What is the molecular formula and weight of GTC?

A3: The molecular formula of guanidine thiocyanate is CH5N3S, and its molecular weight is 119.15 g/mol.

Q4: Are there any spectroscopic data available for GTC?

A6: While this collection of papers does not extensively delve into the spectroscopic characterization of GTC itself, its impact on the spectroscopic properties of biomolecules is highlighted. For instance, changes in absorption and CD spectra of sfGFP in the presence of GTC indicate the specific binding of thiocyanate anions near the protein's chromophore. []

Q5: Can GTC be used to preserve biological samples at room temperature?

A8: Yes, GTC solution has shown promising results as a preservative for biological samples, including those intended for microbiome analysis. It facilitates storage at room temperature for a certain period, maintaining sample integrity and microbial community profiles, crucial for downstream molecular analyses. []

Q6: Does GTC exhibit any catalytic properties?

A9: While GTC is not typically recognized for inherent catalytic activity, a study observed its role in a prebiotic chemistry experiment. Heating ammonium thiocyanate with Fe(II) yielded guanidine thiocyanate and Fe(III), suggesting a redox reaction where GTC formation coincided with iron oxidation. []

A6: The provided research primarily focuses on experimental applications of GTC. Further exploration is needed to uncover its potential in computational chemistry and modeling.

Q7: Is GTC toxic?

A17: Yes, GTC is toxic if ingested. A case report described severe toxicity following the intentional ingestion of GTC, manifesting as encephalopathy, electrolyte disturbances, and hypocalcemia. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

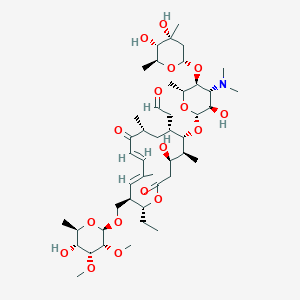

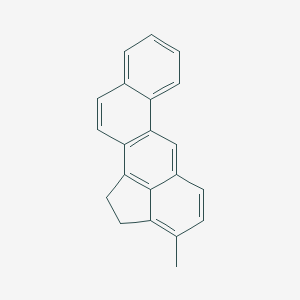

![3-methylimidazo[4,5-f]quinoline](/img/structure/B14863.png)